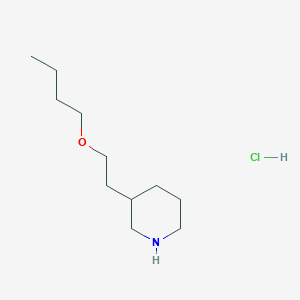
3-(2-Butoxyethyl)piperidine hydrochloride
概要
説明
3-(2-Butoxyethyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H24ClNO and a molecular weight of 221.77 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes .
準備方法
The synthesis of 3-(2-Butoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-butoxyethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactions or batch processes to ensure high yield and purity .
化学反応の分析
3-(2-Butoxyethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
科学的研究の応用
3-(2-Butoxyethyl)piperidine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its therapeutic potential in treating various diseases and conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Butoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
3-(2-Butoxyethyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
4-Piperidone: A ketone derivative of piperidine.
Piperidine-4-carboxylic acid: A carboxylic acid derivative of piperidine. These compounds share similar structural features but differ in their functional groups and chemical properties, making this compound unique in its specific applications and reactivity
生物活性
3-(2-Butoxyethyl)piperidine hydrochloride is a synthetic compound belonging to the piperidine class, known for its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C₁₁H₁₅ClN
- Molecular Weight : 201.70 g/mol
- CAS Number : 1219949-07-1
This compound exhibits its biological activity primarily through interactions with various enzymes and receptor proteins.
Key Mechanisms
- Enzyme Interaction : The compound has been shown to inhibit cholinesterase activity, leading to increased levels of acetylcholine, which is crucial for neurotransmission in the nervous system.
- Signaling Pathways : It activates several signaling pathways associated with cancer progression, including NF-κB and PI3K/Akt pathways. These pathways are vital for cell survival, proliferation, and apoptosis regulation.
Biological Activity
The biological effects of this compound include:
- Neurotransmission Enhancement : By inhibiting cholinesterase, it prolongs the action of acetylcholine, enhancing neurotransmission in neuronal cells.
- Anticancer Potential : The compound has demonstrated potential in inducing apoptosis in cancer cells and inhibiting their proliferation through modulation of critical signaling pathways.
- Regulation of Gene Expression : It influences gene expression by interacting with transcription factors, affecting metabolic processes and cell cycle regulation.
Case Studies
- Neuroprotective Effects :
- A study indicated that this compound improves cognitive function in animal models by enhancing cholinergic signaling.
- Anticancer Activity :
- In vitro studies have shown that the compound induces cell death in various cancer cell lines by activating apoptotic pathways and inhibiting tumor growth factors.
Data Tables
| Biological Activity | Effect | Study Reference |
|---|---|---|
| Cholinesterase Inhibition | Increased acetylcholine levels | |
| Anticancer Activity | Induction of apoptosis in cancer cells | |
| Cognitive Enhancement | Improved memory in animal models |
特性
IUPAC Name |
3-(2-butoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-2-3-8-13-9-6-11-5-4-7-12-10-11;/h11-12H,2-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOWAUVQCVWESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















